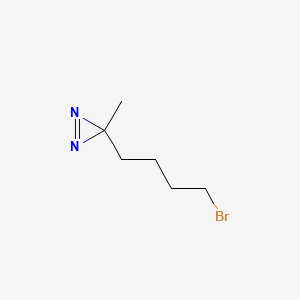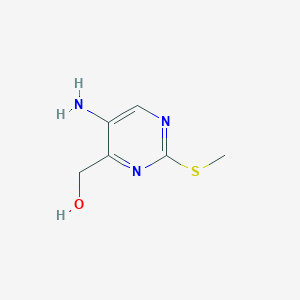
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of thiamine, which is essential for cellular metabolism.
Medicine: Investigated for its potential use in cancer treatment as an inhibitor of Akt kinase.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.
Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .
Propriétés
Formule moléculaire |
C6H9N3OS |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3 |
Clé InChI |
BDZYXRSIKWWIBV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)


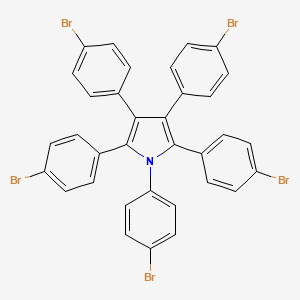

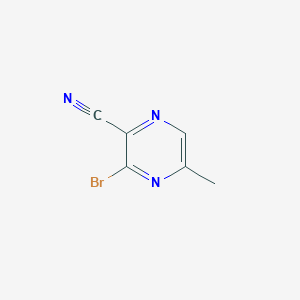
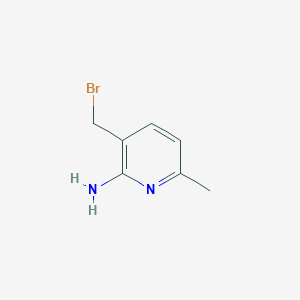
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)



